![molecular formula C13H17N3 B1326561 7-Methyl-2-piperidin-3-yl-1H-benzimidazole CAS No. 933682-42-9](/img/structure/B1326561.png)
7-Methyl-2-piperidin-3-yl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-2-piperidin-3-yl-1H-benzimidazole (7-MPB) is a heterocyclic compound belonging to the class of benzimidazoles. It is a colorless crystalline solid that is soluble in organic solvents. 7-MPB has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry and biochemistry.
Scientific Research Applications
Antimicrobial and Antifungal Properties
Benzimidazole derivatives, including those related to 7-Methyl-2-piperidin-3-yl-1H-benzimidazole, have demonstrated significant antimicrobial and antifungal properties. For instance, a study found that 2-piperidin-4-yl-benzimidazoles exhibit broad-spectrum antibacterial activities against both Gram-positive and Gram-negative bacteria, particularly enterococci, marking them as potential new antibacterial agents (He et al., 2003). Similarly, benzimidazole and piperazine derivatives show moderate antifungal activity, hinting at their potential in developing new antifungal agents (Gadhave et al., 2012).
Anticancer Potential
Derivatives of benzimidazole have shown promising results in cancer treatment. A study synthesized 2-(benzimidazol-2-yl)quinoxalines with N-methylpiperazine substituents that exhibited potent activity against a wide range of cancer lines, with minimal cytotoxicity against normal cells (Mamedov et al., 2022). Another research highlighted the synthesis and in vitro antiproliferative activity of novel 2-arylideneaminobenzimidazole derivatives against human leukemia and cancer cell lines, showing significant potential for cancer therapy (Nowicka et al., 2015).
Corrosion Inhibition
In the industrial sector, benzimidazole derivatives have been studied for their role in corrosion inhibition. For example, certain benzimidazole derivatives have been identified as effective corrosion inhibitors for steel in acidic environments, showcasing their practical applications in industrial maintenance and safety (Yadav et al., 2016).
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to interact with a variety of biological targets due to their versatile structure .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, including binding to enzymes, receptors, and other proteins, thereby modulating their function .
Biochemical Pathways
Benzimidazole derivatives are known to influence a wide range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The molecular weight of 2153 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
Benzimidazole derivatives are known to have a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzimidazole derivatives .
properties
IUPAC Name |
4-methyl-2-piperidin-3-yl-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-9-4-2-6-11-12(9)16-13(15-11)10-5-3-7-14-8-10/h2,4,6,10,14H,3,5,7-8H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOBRCDZOVISOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)C3CCCNC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-2-piperidin-3-yl-1H-benzimidazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.